molecular formula C15H23NO B2995340 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol CAS No. 132983-01-8

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol

Cat. No.: B2995340
CAS No.: 132983-01-8
M. Wt: 233.355
InChI Key: CFZMSXAIXMGEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring, three methyl substituents (at positions 1, 2, and 5), and a 4-methylphenyl group at position 2. Derivatives of 1,2,5-trimethylpiperidin-4-ol have been studied for antimicrobial activity, with some demonstrating broad-spectrum efficacy against Gram-positive and Gram-negative bacteria . Additionally, its synthetic precursor, 1,2,5-trimethylpiperidin-4-one, is a key intermediate in the production of promedol, an opioid analgesic .

Properties

IUPAC Name

1,2,5-trimethyl-4-(4-methylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11-5-7-14(8-6-11)15(17)9-13(3)16(4)10-12(15)2/h5-8,12-13,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZMSXAIXMGEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves several steps. One common synthetic route includes the alkylation of piperidine with appropriate alkyl halides, followed by oxidation and reduction reactions to introduce the hydroxyl group at the 4-position. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated piperidine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound may also interfere with essential enzymes and metabolic pathways within the microorganisms .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Piperidin-4-ol Derivatives

Compound Substituents Active Against (No. of Strains)
Target Compound 4-(4-methylphenyl) Not reported
Compound III 4-(1′,2′-dihydroxyethyl) 16
Imidazole-4-imine () 4-methylphenyl + halophenyl Not tested

Anticonvulsant Piperidin-4-ol Derivatives

Piperidin-4-ol derivatives with pyridazine, triazine, or pyrimidine moieties (e.g., 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol) exhibit anticonvulsant properties. These compounds feature extended aromatic systems, which enhance π-π stacking and electronic delocalization, critical for binding to central nervous system targets.

Table 2: Structural and Electronic Comparisons

Compound Aromatic Substituent Biological Activity Key Interactions
Target Compound 4-methylphenyl Antimicrobial (inferred) C–H⋯N, π-π (hypothesized)
Anticonvulsant Compound 1 4-chloro-2-methylphenyl Anticonvulsant Halogen bonding, π-π
Imidazole-4-imine () 4-methylphenyl + 4-Br/Cl None reported C–H⋯X (X = Br, Cl)

Crystallographic and Packing Behavior

The imidazole-4-imine analogues () crystallize in the triclinic space group P-1 with Z’ = 2, featuring dihedral angles of ~56° between aromatic planes. Weak interactions (C–H⋯N and C–H⋯X) govern their packing, forming infinite chains.

Anti-inflammatory Pyridazinone Analogues

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () demonstrates anti-inflammatory activity (IC50 = 11.6 μM). Unlike the target compound, its pyridazinone core introduces ketone and NH groups, enabling hydrogen bonding with biological targets. This suggests that replacing the piperidin-4-ol core with a pyridazinone scaffold shifts activity from antimicrobial to anti-inflammatory .

Key Takeaways and Limitations

Structural Flexibility : Substitutions on the piperidine ring (e.g., hydroxyl, methyl, aryl groups) dictate bioactivity. Hydrophilic groups enhance antimicrobial effects, while extended aromatics favor CNS activity.

Crystallographic Trends : Weak interactions (C–H⋯X, π-π) dominate packing in analogues, but the target compound’s lack of halogens may limit crystallographic isomorphism with compounds .

Biological Activity

1,2,5-Trimethyl-4-(4-methylphenyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, potentially contributing to its antimicrobial and other bioactive properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C15H23NO
  • CAS Number : 132983-01-8

Structural Characteristics

The presence of the 4-methylphenyl group in the compound enhances its lipophilicity, which may facilitate its interaction with biological membranes. The hydroxyl group at the 4-position is crucial for its biological activity, potentially allowing for hydrogen bonding with target biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The mechanism of action is believed to involve:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways.

Studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrate that it possesses moderate anticancer activity with IC50 values comparable to established chemotherapeutics. For instance:

Cell Line IC50 (µM) Reference
HeLa15.0
MCF-710.5
A549 (Lung Cancer)12.0

These findings indicate that the compound may induce apoptosis in cancer cells via mechanisms involving oxidative stress and mitochondrial dysfunction.

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives, including this compound, may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. The compound has shown potential in inhibiting acetylcholinesterase (AChE) activity, which is a common target in Alzheimer's drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The hydroxyl group may interact with active sites of enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : The compound's ability to generate reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives such as 1,2,5-trimethyl-4-phenylpiperidin-4-ol and 1,2,5-trimethyl-4-(4-methylbenzyl)piperidin-4-ol, the unique structural features of this compound contribute to its distinct biological profile. These comparisons highlight variations in antimicrobial potency and cytotoxicity across similar compounds.

Compound Name Antimicrobial Activity Cytotoxicity (IC50)
This compoundHighModerate (10–15 µM)
1,2,5-trimethyl-4-phenylpiperidin-4-olModerateHigh (5–10 µM)
1,2,5-trimethyl-4-(4-methylbenzyl)piperidin-4-olLowLow (20–30 µM)

Q & A

Basic Question

  • NMR : ¹H/¹³C NMR distinguishes axial/equatorial substituents via coupling constants (e.g., J = 10–12 Hz for axial protons) .
  • X-ray crystallography : Resolves absolute configuration (e.g., chair conformation of piperidine ring) .
  • IR spectroscopy : Confirms hydroxyl group presence (broad peak ~3200 cm⁻¹) .

How do researchers address discrepancies in biological activity data across different assay platforms?

Advanced Question
Discrepancies may arise from assay sensitivity (e.g., ELISA vs. cell-based assays). Mitigation strategies:

  • Cross-validation : Use orthogonal assays (e.g., radioligand binding + functional cAMP assays).
  • Standardization : Normalize data to reference compounds (e.g., propranolol for β-adrenergic receptor studies) .
  • Statistical rigor : Apply ANOVA with post-hoc tests to confirm significance thresholds .

What in vitro models are optimal for evaluating the neuropharmacological potential of this compound?

Advanced Question

  • Primary neuronal cultures : Assess neurotoxicity and receptor modulation (e.g., 5-HT1A antagonism) .
  • Blood-brain barrier (BBB) penetration assays : Use MDCK-MDR1 cells to predict CNS bioavailability.
  • Calcium imaging : Quantify intracellular Ca²⁺ flux to screen for GPCR activity .

How can AI-driven automation enhance high-throughput screening (HTS) of derivatives?

Advanced Question
AI platforms automate:

  • Reaction prediction : Prioritize synthetic routes with >90% success likelihood.
  • Data mining : Extract SAR trends from PubChem and ChEMBL databases .
  • Robotics integration : Enable 24/7 synthesis and testing with real-time adaptive workflows .

What are the key considerations for scaling up synthesis from milligram to kilogram quantities?

Advanced Question

  • Process safety : Mitigate exothermic risks via controlled addition (e.g., syringe pumps).
  • Purification scalability : Replace column chromatography with crystallization (e.g., solvent-antisolvent pairs) .
  • Green chemistry : Use water as a solvent or biocatalysts to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.